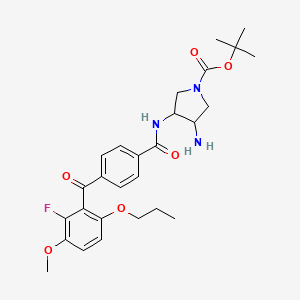
Tert-butyl3-amino-4-(4-(2-fluoro-3-methoxy-6-propoxybenzoyl)benzamido)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl3-amino-4-(4-(2-fluoro-3-methoxy-6-propoxybenzoyl)benzamido)pyrrolidine-1-carboxylate is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including an amino group, a fluoro-substituted benzoyl group, and a methoxy-propoxybenzoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl3-amino-4-(4-(2-fluoro-3-methoxy-6-propoxybenzoyl)benzamido)pyrrolidine-1-carboxylate involves multiple steps, each requiring specific reaction conditionsThe reaction conditions often involve the use of solvents such as tetrahydrofuran and reagents like sodium hydride and various catalysts to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the efficiency of each step and minimize the formation of by-products .
化学反応の分析
Types of Reactions
Tert-butyl3-amino-4-(4-(2-fluoro-3-methoxy-6-propoxybenzoyl)benzamido)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the benzoyl groups to alcohols.
Substitution: The amino group and other substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce new functional groups into the molecule .
科学的研究の応用
Tert-butyl3-amino-4-(4-(2-fluoro-3-methoxy-6-propoxybenzoyl)benzamido)pyrrolidine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
作用機序
The mechanism of action of tert-butyl3-amino-4-(4-(2-fluoro-3-methoxy-6-propoxybenzoyl)benzamido)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
類似化合物との比較
Similar Compounds
- Tert-butyl3-amino-4-(4-(2-fluoro-3-methoxybenzoyl)benzamido)pyrrolidine-1-carboxylate
- Tert-butyl3-amino-4-(4-(2-fluoro-6-propoxybenzoyl)benzamido)pyrrolidine-1-carboxylate
- Tert-butyl3-amino-4-(4-(3-methoxy-6-propoxybenzoyl)benzamido)pyrrolidine-1-carboxylate
Uniqueness
The uniqueness of tert-butyl3-amino-4-(4-(2-fluoro-3-methoxy-6-propoxybenzoyl)benzamido)pyrrolidine-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C27H34FN3O6 |
|---|---|
分子量 |
515.6 g/mol |
IUPAC名 |
tert-butyl 3-amino-4-[[4-(2-fluoro-3-methoxy-6-propoxybenzoyl)benzoyl]amino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C27H34FN3O6/c1-6-13-36-20-11-12-21(35-5)23(28)22(20)24(32)16-7-9-17(10-8-16)25(33)30-19-15-31(14-18(19)29)26(34)37-27(2,3)4/h7-12,18-19H,6,13-15,29H2,1-5H3,(H,30,33) |
InChIキー |
OGSSGWIEUSWCKQ-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=C(C(=C(C=C1)OC)F)C(=O)C2=CC=C(C=C2)C(=O)NC3CN(CC3N)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















